9,10-Dihydro-2,7-dimethylacridine-3,6-diamine
Description
Donor-Acceptor Engineering in Acridine-Based Architectures
The inherent electron-donating capability of the 3,6-diamine substituents in DHDMAD positions it as a robust donor component in charge-transfer systems. Pairing this donor with electron-deficient acceptors, such as 2,4,6-triphenyl-1,3,5-triazine (TRZ), creates thermally activated delayed fluorescence (TADF) emitters with tunable singlet-triplet energy gaps (ΔE~ST~). For instance, acridine donors modified with electron-withdrawing groups like trifluoromethyl (-CF3) at the 2,7-positions exhibit hypsochromic shifts in emission spectra, achieving Commission International de l'Éclairage (CIE) coordinates of (0.22, 0.41) compared to unmodified analogs at (0.36, 0.55). This shift arises from reduced intramolecular charge transfer (ICT) character, which narrows the full width at half-maximum (FWHM) of emission bands.
Density functional theory (DFT) calculations on analogous acridine derivatives reveal that substituting the donor with -CF3 groups lowers the highest occupied molecular orbital (HOMO) energy from -5.2 eV to -5.6 eV, while the lowest unoccupied molecular orbital (LUMO) remains anchored by the acceptor. This HOMO-LUMO decoupling minimizes ΔE~ST~, enhancing reverse intersystem crossing (RISC) rates for efficient TADF. For DHDMAD, strategic acceptor pairing could similarly optimize ΔE~ST~, enabling emission color purity comparable to state-of-the-art blue TADF emitters.
| Derivative | HOMO (eV) | LUMO (eV) | ΔE~ST~ (eV) | CIE Coordinates |
|---|---|---|---|---|
| DHDMAD-TRZ | -5.4 | -2.8 | 0.12 | (0.22, 0.41) |
| DHDMAD-CF3 | -5.6 | -2.7 | 0.08 | (0.18, 0.35) |
Table 1: Hypothetical electronic properties of DHDMAD derivatives based on analogous acridine systems.
Conformational Dynamics of Cycloamino Donor Systems
The 9,10-dihydroacridine core introduces conformational flexibility, allowing the molecule to adopt quasi-axial (QA) or quasi-equatorial (QE) configurations. Molecular dynamics (MD) simulations of similar cycloamino donors, such as 10H-spiro[acridine-9,2’-adamantane] (aDMAc), demonstrate that rigid donors confine conformation distributions, reducing excited-state lifetime dispersion. In contrast, flexible donors like 9,9-dimethyl-9,10-dihydroacridine (DMAc) exhibit broad conformation distributions, leading to heterogeneous singlet-triplet energy landscapes.
For DHDMAD, the methyl groups at the 2,7-positions impose steric constraints that limit rotational freedom around the acridine plane. Time-dependent DFT (TD-DFT) studies on related systems show that QA conformers favor localized excited (LE) states, while QE conformers promote charge-transfer (CT) states. In doped films, energy transfer from QA to QE conformers via Förster resonance energy transfer (FRET) can homogenize emission profiles, as observed in 15 wt% TBP-3aDMAc:PhCzBCz systems. Locking DHDMAD into a single conformation through spiro-annulation or bulky substituents could further suppress emission broadening.
Regioisomeric Control for Optoelectronic Property Modulation
Regioisomerism profoundly impacts the optoelectronic behavior of acridine derivatives. Positioning electron-donating groups at the 3,6-positions (para to the nitrogen) in DHDMAD maximizes conjugation with the acridine π-system, lowering the HOMO energy by 0.3 eV compared to meta-substituted analogs. Conversely, relocating methyl groups from the 2,7- to 1,8-positions increases steric hindrance, twisting the acridine plane and reducing ICT efficiency.
Comparative studies of 2,7-dimethyl vs. 3,6-dimethyl acridine derivatives reveal that the former configuration enhances solubility in polar solvents like formic acid, facilitating solution-processed device fabrication. Additionally, regiospecific substitution influences crystallinity; 2,7-dimethyl derivatives exhibit higher melting points (325°C) due to symmetric packing, whereas asymmetric isomers form amorphous films with broader emission spectra. For DHDMAD, optimizing substituent positions could balance solubility, thermal stability, and color purity for organic light-emitting diode (OLED) applications.
Properties
CAS No. |
6375-25-3 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
3,6-dimethyl-9,10-dihydroacridine-2,7-diamine |
InChI |
InChI=1S/C15H17N3/c1-8-3-14-10(6-12(8)16)5-11-7-13(17)9(2)4-15(11)18-14/h3-4,6-7,18H,5,16-17H2,1-2H3 |
InChI Key |
JPPDITKJDMWBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=C(N2)C=C(C(=C3)N)C)C=C1N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The acridine skeleton is generally formed by cyclization reactions involving aromatic diamines and ketones or diketones. For example, the condensation of 1,2,4,5-benzenetetramine tetrahydrochloride with diketones under reflux conditions in ethanol, followed by base addition (e.g., potassium carbonate), is a common route to acridine intermediates with amino functionalities.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,2,4,5-Benzenetetramine tetrahydrochloride + diketone in ethanol, reflux 8 hrs with K2CO3 | Formation of acridine intermediate with amino groups |
Functionalization with Methyl Groups
Methyl groups at the 2 and 7 positions can be introduced either by starting with methylated precursors or via Friedel–Crafts alkylation/bromination followed by methylation. For example, Friedel–Crafts benzoylation reactions in the presence of AlCl3 and methyl-substituted aromatic compounds can yield methylated acridine derivatives.
Amination at 3,6-Positions
Amination at the 3 and 6 positions is typically achieved through nucleophilic substitution or reduction of nitro precursors. Alternatively, direct amination can be performed by reacting brominated acridine intermediates with ammonia or amine sources under controlled conditions.
Purification and Characterization
The crude product is purified by column chromatography using ethyl acetate or other suitable solvents. Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H NMR at 500 MHz in CDCl3).
- Mass spectrometry.
- Elemental analysis.
Representative Experimental Procedure (Adapted from Related Acridine Syntheses)
| Step | Procedure Description |
|---|---|
| 1 | Dissolve 1,2,4,5-benzenetetramine tetrahydrochloride (0.5 g, 3.62 mmol) in ethanol. |
| 2 | Add potassium carbonate (1.0 g, 7.24 mmol) to the solution and stir. |
| 3 | Slowly add benzil (0.76 g, 3.62 mmol) and reflux the mixture for 8 hours. |
| 4 | Cool the reaction to room temperature, add water, and extract with ethyl acetate. |
| 5 | Purify the crude product by column chromatography to isolate the acridine intermediate (yield ~37%). |
| 6 | Further functionalize by bromination and amination steps as required to introduce amino groups. |
This method, while adapted from similar acridine syntheses, provides a foundation for preparing this compound.
Comparative Analysis of Preparation Approaches
| Methodology | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Condensation of diamines and diketones | Ethanol reflux with K2CO3 base | Straightforward, moderate yield | Requires careful control of conditions |
| Friedel–Crafts methylation | AlCl3 catalysis with methyl-substituted aromatics | Efficient methyl introduction | Possible poly-substitution |
| Bromination followed by amination | Brominated acridine intermediates + NH3 or amines | Selective amination at 3,6-positions | Multi-step, requires purification |
Research Findings and Optimization
- Density Functional Theory (DFT) studies using B3LYP/6-31G(d,p) basis sets have been employed to optimize the geometry and predict reactivity of acridine intermediates, aiding in the design of efficient synthetic routes.
- Experimental yields for acridine intermediates vary from 37% to over 60% depending on reaction conditions and purification techniques.
- The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) has been demonstrated for related acridine derivatives, suggesting potential for further functionalization of this compound precursors.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1,2,4,5-Benzenetetramine tetrahydrochloride, diketones, methyl-substituted aromatics |
| Solvents | Ethanol, ethyl acetate, toluene, THF |
| Catalysts/Additives | Potassium carbonate, AlCl3, Pd(PPh3)4 (for cross-coupling) |
| Reaction conditions | Reflux (8-12 hrs), inert atmosphere (N2 degassing) |
| Purification methods | Column chromatography |
| Characterization | ^1H NMR, mass spectrometry, elemental analysis |
Chemical Reactions Analysis
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9,10-Dihydro-2,7-dimethylacridine-3,6-diamine, also known as Acridan,3,6-diamino-2,7-dimethyl-, is a chemical compound with the molecular formula C15H17N3 and a molecular weight of 239.31558 . While specific applications of this compound are not extensively detailed in the provided search results, related compounds and derivatives provide insight into potential uses, particularly in the fields of optoelectronics and material science.
Molecular Properties
Applications in Optoelectronics
9,10-dihydroacridine derivatives are used in creating materials for thermally activated delayed fluorescence (TADF) .
- Thermally Activated Delayed Fluorescence (TADF): Derivatives of 9,10-dihydroacridine, such as 9,9-dimethylacridine (DMAC), are employed as donor units in TADF compounds . These compounds are significant in the development of organic light-emitting diodes (OLEDs) due to their ability to achieve high efficiency and stability .
- Multiple Donor-Acceptor Systems: Multiple donor-acceptor (D–A) compounds, incorporating 9,10-dihydro-9,9-dimethylacridine (DMAC) alongside carbazole, have been developed to enhance the stability and efficiency of TADF materials . The combination of DMAC with weaker acceptor moieties can produce sky blue to green emissions, expanding the possibilities for reference emitters .
Use as Host Material
- Host Compounds: 9,10-dihydro-9,10-ethanoanthracene derivatives have been investigated as host compounds for separating dichlorobenzene isomers, which highlights their potential in industrial purification processes .
Synthesis of Hybrid Molecules
- Hybrid Materials: 9,9-dimethylacridin-10(9H)-yl derivatives are used in synthesizing hybrid molecules with pyrazinophenazine groups for optoelectronics. These materials exhibit high thermal and morphological stability, making them suitable as bipolar host materials for phosphorescent organic light-emitting devices .
Thermal Stability
- Thermal Stability: Studies show that compounds containing acridine derivatives exhibit high thermal stability, with decomposition temperatures ranging from 250–287 °C . Certain hybrid molecules have shown very high decomposition temperatures (300°C and 380°C) and good glass transition temperatures (328°C and 300°C), which indicates significant stability and potential utility .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects . The compound also exhibits thermally activated delayed fluorescence, which is useful in the development of organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s properties are influenced by its substituents. Below is a comparison with structurally analogous compounds:
Key Research Findings
- Magnetic and Spin-Crossover Properties: The ligand 9,10-dimethyl-9,10-ethano-dihydroxyanthracene (L) forms bimetallic Fe/Co complexes with spin transitions and synchronized spin-crossover (SCO) and valence tautomerism (VT) mechanisms. These properties are absent in this compound due to its lack of redox-active hydroxyl groups .
DNA Intercalation :
While the dichloro-dioxo-thioxanthene derivative (CAS 62827-66-1) shows enhanced DNA intercalation via planar aromatic systems , this compound’s diamine groups may facilitate hydrogen bonding with DNA, though experimental validation is lacking. Comparatively, Acridine Yellow G (a hydrochloride salt of a similar acridine-diamine) exhibits mutagenic effects linked to DNA interaction .Chemiluminescence : 10-Methylacridinium derivatives (e.g., 2a in ) are chemiluminescent, whereas this compound lacks the cationic acridinium structure required for such activity .
Biological Activity
9,10-Dihydro-2,7-dimethylacridine-3,6-diamine is a compound belonging to the acridine family, which has garnered attention due to its potential biological activities. Acridines are known for their diverse pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through various studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 6375-25-3 |
| Molecular Formula | C13H16N4 |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | This compound |
The biological activity of acridines is primarily attributed to their ability to intercalate with DNA. This intercalation disrupts normal DNA functions and can lead to apoptosis in cancer cells. Specifically, compounds like this compound may inhibit topoisomerases or interact with other cellular targets involved in DNA replication and repair processes .
Antitumor Activity
Studies have shown that acridine derivatives exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that certain acridine derivatives could inhibit the growth of various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
- The compound's mechanism includes inducing apoptosis through DNA interaction and inhibiting key enzymes involved in cell proliferation.
Antimicrobial Effects
Acridines have also been evaluated for their antimicrobial activities:
- Research indicates that some acridine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The exact mechanism often involves disrupting bacterial cell membranes or inhibiting nucleic acid synthesis .
Anti-inflammatory Properties
The anti-inflammatory potential of acridine derivatives has been explored:
- Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
- Study on Antitumor Efficacy :
- Antibacterial Activity Evaluation :
Q & A
Q. What are the established synthetic routes for 9,10-Dihydro-2,7-dimethylacridine-3,6-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from acridine derivatives. For example, 9-hydrazinoacridine intermediates (e.g., 1-4-methyl-5,7-dichloro-9-hydrazinoacridine) are synthesized using phosphorus pentachloride and alkyl amines under controlled conditions . Solubility in organic solvents (ethanol, dioxane, dimethylformamide) is critical for purification . Reaction parameters like temperature, solvent polarity, and stoichiometric ratios must be optimized via Design of Experiments (DoE) to minimize side products .
Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility profiles are determined using gravimetric analysis in acidic and organic solvents (e.g., ethanol, dimethylformamide) . Stability studies involve accelerated degradation tests (e.g., exposure to UV light, varying pH) followed by HPLC or LC-MS to monitor decomposition products . NIST-standardized databases provide reference spectral data (e.g., IR, NMR) for structural validation .
Q. What purification techniques are most effective for isolating this compound from synthetic mixtures?
- Methodological Answer : Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is standard. Membrane separation technologies (e.g., nanofiltration) can enhance purity for large-scale synthesis . Crystallization in ethanol or dioxane yields high-purity crystals, validated via X-ray diffraction .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry, in silico modeling) predict the pharmacological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity . Pharmaexpert and Molinspiration software evaluate drug-likeness, toxicity, and binding affinities to targets like DNA topoisomerases . Molecular dynamics simulations model interactions with biological membranes .
Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. low efficacy)?
- Methodological Answer : Use factorial design to isolate variables (e.g., cell line specificity, concentration gradients) . Comparative analysis with structurally similar acridines (e.g., 4-aminoacridine, 10-methyl-9-phenyl-9,10-dihydroacridine) identifies functional group contributions to activity . Dose-response curves and apoptosis assays clarify mechanistic pathways .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) be applied to optimize reactor design for scaled synthesis?
Q. What role do substituent modifications (e.g., methyl groups, diamine chains) play in altering biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare derivatives with varying substituents. For example:
Methodological Resources
- Experimental Design : Apply DoE (e.g., factorial designs) to minimize trial-and-error approaches .
- Data Analysis : Use inferential statistics (e.g., ANOVA, regression) to validate hypotheses .
- Computational Tools : Leverage ICReDD’s reaction path search methods combining quantum chemistry and information science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
